Ethyl 2-methyloct-2-en-6-ynoate
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Overview
Description
Ethyl 2-methyloct-2-en-6-ynoate is an organic compound with the molecular formula C11H16O2. It is an ester that contains both a double bond and a triple bond, making it a unique and versatile molecule in organic chemistry. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyloct-2-en-6-ynoate can be synthesized through the alkylation of enolate ions. The enolate ion, formed from a precursor such as ethyl acetoacetate, reacts with an alkyl halide in an S_N2 reaction to form the desired ester . The reaction typically requires a strong base, such as sodium ethoxide, and is carried out in an ethanol solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyloct-2-en-6-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-methyloct-2-en-6-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic effects and its use in drug development is ongoing.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-methyloct-2-en-6-ynoate involves its interaction with molecular targets through its ester, double bond, and triple bond functionalities. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the presence of electron-withdrawing and electron-donating groups, which affect its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-butynoate: Another ester with a triple bond, used in similar synthetic applications.
Ethyl 2-methylhex-2-en-4-ynoate: A compound with similar structural features but different chain length and substitution pattern.
Uniqueness
Ethyl 2-methyloct-2-en-6-ynoate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. This makes it a valuable compound in organic synthesis and various research applications.
Properties
CAS No. |
88212-38-8 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
ethyl 2-methyloct-2-en-6-ynoate |
InChI |
InChI=1S/C11H16O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h9H,5,7-8H2,1-3H3 |
InChI Key |
MXPILFDOKKVPCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CCCC#CC)C |
Origin of Product |
United States |
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